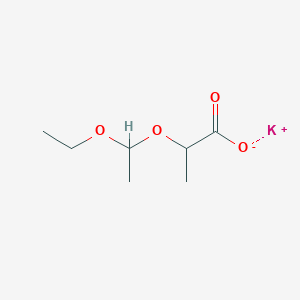
Potassium 2-(1'-ethoxy)ethoxypropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 2-(1’-ethoxy)ethoxypropionate, also known as potassium O-(1’ethoxy)ethoxypropanoate or 1-ethoxyethyl ether of potassium lactate, is a chemical compound with the molecular formula C7H13O4K and a molecular weight of 200.28 g/mol . It is commonly used as a flavoring agent in the food industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of potassium 2-(1’-ethoxy)ethoxypropionate typically involves the reaction of potassium lactate with ethylene oxide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods: In industrial settings, the production of potassium 2-(1’-ethoxy)ethoxypropionate follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions: Potassium 2-(1’-ethoxy)ethoxypropionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Potassium 2-(1’-ethoxy)ethoxypropionate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Employed in biochemical assays and studies involving enzyme kinetics.
Medicine: Investigated for its potential therapeutic properties and as a component in pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of potassium 2-(1’-ethoxy)ethoxypropionate involves its interaction with specific molecular targets and pathways. In biochemical assays, it can act as a substrate for enzymes, influencing their activity and kinetics. In the food industry, its flavoring properties are attributed to its ability to interact with taste receptors, enhancing the sensory experience .
Comparación Con Compuestos Similares
Potassium lactate: A related compound with similar properties but lacks the ethoxy group.
Sodium 2-(1’-ethoxy)ethoxypropionate: Similar in structure but with sodium instead of potassium.
Ethyl lactate: An ester of lactic acid with similar applications in the food and pharmaceutical industries.
Uniqueness: Potassium 2-(1’-ethoxy)ethoxypropionate is unique due to its specific structural features, which confer distinct chemical and physical properties. Its ethoxy group enhances its solubility and reactivity, making it a valuable compound in various applications .
Propiedades
Número CAS |
100743-68-8 |
|---|---|
Fórmula molecular |
C7H13KO4 |
Peso molecular |
200.27 g/mol |
Nombre IUPAC |
potassium;2-(2-ethoxyethoxy)propanoate |
InChI |
InChI=1S/C7H14O4.K/c1-3-10-4-5-11-6(2)7(8)9;/h6H,3-5H2,1-2H3,(H,8,9);/q;+1/p-1 |
Clave InChI |
BCRJMPAOSQNFJU-UHFFFAOYSA-M |
SMILES |
CCOC(C)OC(C)C(=O)[O-].[K+] |
SMILES isomérico |
CCOCCOC(C)C(=O)[O-].[K+] |
SMILES canónico |
CCOCCOC(C)C(=O)[O-].[K+] |
Descripción física |
deliquesent powder with no odou |
Solubilidad |
freely soluble in water, solvents, oils slightly soluble (in ethanol) |
Sinónimos |
POTASSIUM 2-(2-ETHOXYETHOXY)PROPANOATE |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
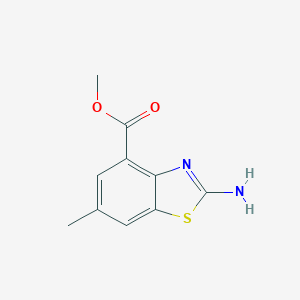
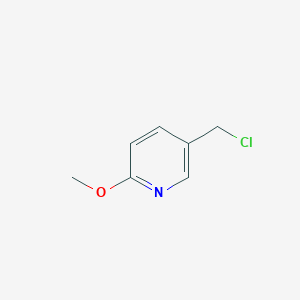
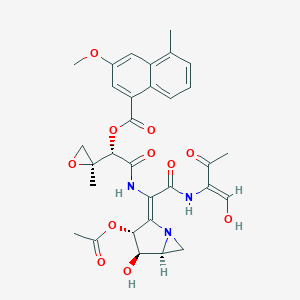
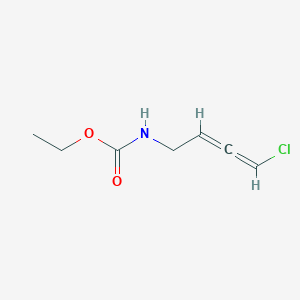
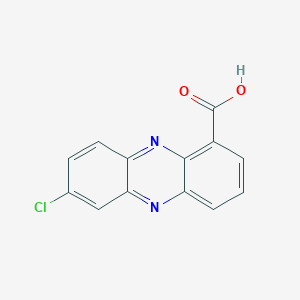
![(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide](/img/structure/B12366.png)
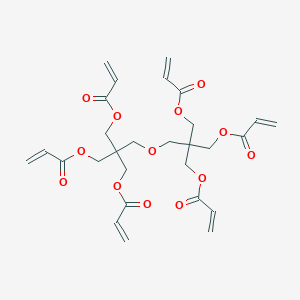
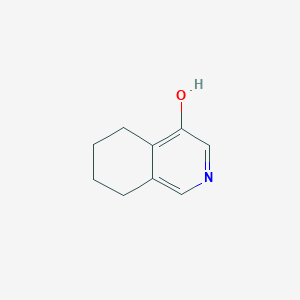
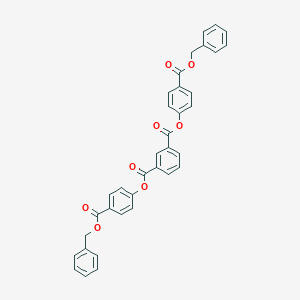
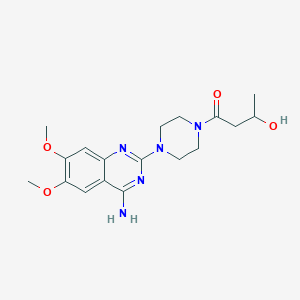
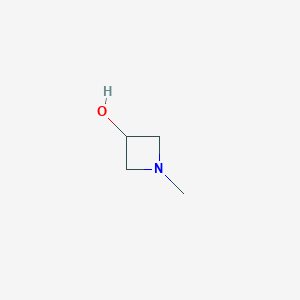
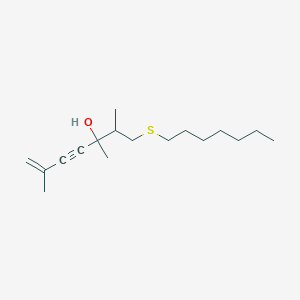
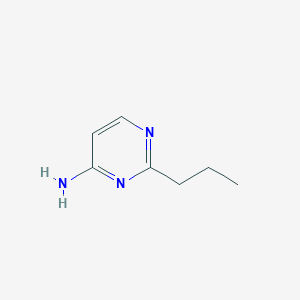
![2,6-Dichloro-4-[(Dimethylamino)Methyl]Phenol Hydrochloride](/img/structure/B12379.png)
